Bicyclo[4.2.0]octa-2,4-diene-1-carbonitrile, 8-ethoxy-4-methoxy-, (1alpha,6alpha,8alpha)- (9CI) Bicyclo[4.2.0]octa-2,4-diene-1-carbonitrile, 8-ethoxy-4-methoxy-, (1alpha,6alpha,8alpha)- (9CI)
Brand Name: Vulcanchem
CAS No.: 118491-91-1
VCID: VC0051775
InChI: InChI=1S/C12H15NO2/c1-3-15-11-7-9-6-10(14-2)4-5-12(9,11)8-13/h4-6,9,11H,3,7H2,1-2H3/t9-,11-,12+/m1/s1
SMILES: CCOC1CC2C1(C=CC(=C2)OC)C#N
Molecular Formula: C12H15NO2
Molecular Weight: 205.257

Bicyclo[4.2.0]octa-2,4-diene-1-carbonitrile, 8-ethoxy-4-methoxy-, (1alpha,6alpha,8alpha)- (9CI)

CAS No.: 118491-91-1

Cat. No.: VC0051775

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.0]octa-2,4-diene-1-carbonitrile, 8-ethoxy-4-methoxy-, (1alpha,6alpha,8alpha)- (9CI) - 118491-91-1

Specification

CAS No. 118491-91-1
Molecular Formula C12H15NO2
Molecular Weight 205.257
IUPAC Name (1S,6R,7R)-7-ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-6-carbonitrile
Standard InChI InChI=1S/C12H15NO2/c1-3-15-11-7-9-6-10(14-2)4-5-12(9,11)8-13/h4-6,9,11H,3,7H2,1-2H3/t9-,11-,12+/m1/s1
Standard InChI Key WLCUZUOVYCXTMU-JLLWLGSASA-N
SMILES CCOC1CC2C1(C=CC(=C2)OC)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator